molecular formula C11H21NS B15077870 3-(Octylthio)propanenitrile CAS No. 35652-59-6

3-(Octylthio)propanenitrile

Cat. No.: B15077870
CAS No.: 35652-59-6
M. Wt: 199.36 g/mol
InChI Key: JBJSMCQYMGAWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octylthio)propanenitrile is an organic compound with the molecular formula C11H21NS It is characterized by the presence of a nitrile group (-CN) and an octylthio group (-S-C8H17) attached to a propane backbone

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method for synthesizing nitriles involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.

    From Amides: Another method involves the dehydration of amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Industrial Production Methods:

Types of Reactions:

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Reduction of nitriles typically yields primary amines.

    Substitution: Nitriles can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Carboxylic acids.

Mechanism of Action

The mechanism by which 3-(Octylthio)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The octylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

    Propanenitrile (Ethyl cyanide): A simpler nitrile with a shorter carbon chain.

    Butanenitrile: Another nitrile with a slightly longer carbon chain.

Uniqueness:

  • The presence of the octylthio group in 3-(Octylthio)propanenitrile imparts unique properties

Properties

CAS No.

35652-59-6

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

3-octylsulfanylpropanenitrile

InChI

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3

InChI Key

JBJSMCQYMGAWDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.